Rel-(2R,3R)-2-phenyloxetan-3-ol
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Overview
Description
Rel-(2R,3R)-2-phenyloxetan-3-ol: is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and a phenyl group attached to the second carbon of the oxetane ring. The presence of two chiral centers at the second and third positions of the oxetane ring gives rise to its stereoisomerism, specifically the (2R,3R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(2R,3R)-2-phenyloxetan-3-ol can be achieved through several methods, including diastereoselective synthesis and kinetic resolution. One efficient method involves the diastereoselective synthesis using α-nitro carbonyl compounds. This method typically employs catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (potassium carbonate) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly catalysts and solvent-free conditions. The use of solid nano-catalysts, such as SiO₂ nanoparticles, has been reported to enhance the efficiency and yield of the synthesis while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Rel-(2R,3R)-2-phenyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or other reduced compounds.
Scientific Research Applications
Rel-(2R,3R)-2-phenyloxetan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-2-phenyloxetan-3-ol involves its interaction with molecular targets through its chiral centers. The compound can engage in stereoselective binding with enzymes or receptors, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as drug development or enzyme studies .
Comparison with Similar Compounds
Rel-(2R,3R)-2-phenyloxetan-3-ol can be compared with other similar compounds, such as:
- Rel-(2R,3R)-2-benzoyl-2,3-dihydro-3-substitutedphenyl-4H-furo 3,2-cbenzopyran-4-one: This compound also features a chiral oxetane ring and is used in similar applications .
- Rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol: Another chiral compound with a different substituent pattern, used in various chemical and biological studies .
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3R)-2-phenyloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJWCOGGURCCI-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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